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molecular formula C7H12ClF2N B1530543 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1263132-31-5

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No. B1530543
M. Wt: 183.63 g/mol
InChI Key: DSSQFTMDMCAWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530473B2

Procedure details

1.2 g of tert-butyl ester of 1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid is put in 24 mL of dichloromethane. 24 mL of 4M hydrochloric acid in dioxane is added at room temperature. The solution is stirred for 4 h and is evaporated to dryness. 1 g of 1,1-difluoro-6-aza-spiro[2.5]octane hydrochloride is obtained.
[Compound]
Name
tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[C:4]2([CH2:9][CH2:8][N:7](C(O)=O)[CH2:6][CH2:5]2)[CH2:3]1.[ClH:14]>ClCCl.O1CCOCC1>[ClH:14].[F:1][C:2]1([F:13])[C:4]2([CH2:9][CH2:8][NH:7][CH2:6][CH2:5]2)[CH2:3]1 |f:4.5|

Inputs

Step One
Name
tert-butyl ester
Quantity
1.2 g
Type
reactant
Smiles
Step Two
Name
1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC12CCN(CC2)C(=O)O)F
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.FC1(CC12CCNCC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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